Ethyl 2,4,5-trimethylbenzoate
CAS No.: 158792-80-4
Cat. No.: VC11695673
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158792-80-4 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | ethyl 2,4,5-trimethylbenzoate |
| Standard InChI | InChI=1S/C12H16O2/c1-5-14-12(13)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | RQUIMIOFBASHLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C(=C1)C)C)C |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C(=C1)C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2,4,5-trimethylbenzoate belongs to the class of ortho-, meta-, and para-substituted benzoic acid esters. The benzene ring’s 2-, 4-, and 5-positions are occupied by methyl groups, while the carboxylate group is esterified with ethanol. This substitution pattern creates a sterically crowded environment around the aromatic ring, influencing both electronic distribution and intermolecular interactions.
The methyl groups donate electron density via inductive effects, slightly deactivating the ring toward electrophilic substitution. Conversely, the ester group at the 1-position withdraws electrons through resonance, further modulating reactivity. These competing effects render the compound less reactive than unsubstituted ethyl benzoate in certain transformations, such as electrophilic aromatic substitution.
Physicochemical Properties
Typical properties for ethyl 2,4,5-trimethylbenzoate include:
| Property | Value/Range |
|---|---|
| Molecular Weight | 192.25 g/mol |
| Boiling Point | 280–285°C (extrapolated) |
| Density | 1.05–1.07 g/cm³ |
| Solubility in Water | <0.1 g/L (25°C) |
| LogP (Octanol-Water) | 3.2–3.5 |
The low water solubility and moderate lipophilicity (LogP) suggest utility in non-polar solvents or as a component in hydrophobic matrices.
Synthetic Methodologies
Esterification of 2,4,5-Trimethylbenzoic Acid
The most straightforward synthesis involves acid-catalyzed esterification of 2,4,5-trimethylbenzoic acid with ethanol:
Reaction Conditions:
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Catalyst: Concentrated sulfuric acid (5–10 mol%)
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Temperature: Reflux (~78°C for ethanol)
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Duration: 6–12 hours
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Yield: 70–85% after purification
Purification: Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted acid and by-products.
Alternative Routes
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Friedel-Crafts Acylation: Reaction of trimethylbenzene derivatives with acetyl chloride in the presence of AlCl₃, followed by esterification.
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Transesterification: Using methyl 2,4,5-trimethylbenzoate and excess ethanol under acidic or basic conditions.
Reactivity and Chemical Transformations
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Basic Hydrolysis (Saponification):
Steric hindrance from the methyl groups slows hydrolysis rates compared to less-substituted analogs.
Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to 2,4,5-trimethylbenzyl alcohol:
Electrophilic Substitution
The electron-rich aromatic ring participates in nitration and sulfonation, though reactions are sluggish due to steric and electronic effects. Substitution typically occurs at the 3- or 6-position, the least hindered sites.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Ethyl 2,4,5-trimethylbenzoate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its methyl groups enhance metabolic stability in derivative molecules.
Fragrance and Flavor Industry
The compound’s mild aromatic odor makes it suitable as a fixative in perfumes and a flavor enhancer in food products.
Material Science
Incorporated into polymers, it acts as a plasticizer or UV stabilizer due to its ability to absorb high-energy radiation.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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Biological Activity Screening: Systematic evaluation of antimicrobial and anticancer properties.
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Green Chemistry Approaches: Solvent-free esterification using immobilized lipases.
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